
Ebastine-d5
Overview
Description
Ebastine-d5 is a deuterium-labeled version of Ebastine, a second-generation histamine H1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ebastine. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .
Biochemical Analysis
Biochemical Properties
Ebastine-d5, like its parent compound Ebastine, is involved in biochemical reactions related to the histamine H1 receptor. It is formed from carebastine by the cytochrome P450 (CYP) isoform CYP3A4 . Ebastine binds to histamine H1 receptors with an IC50 value of 45 nM . It is selective for histamine H1 receptors over α1-adrenergic and muscarinic M1 and M2 receptors .
Cellular Effects
This compound, through its parent compound Ebastine, has been shown to have effects on various types of cells and cellular processes. For instance, Ebastine inhibits T cell proliferation and the production of IL-4 and IL-5 in isolated human T cells . It also reduces phytohemagglutinin-induced T cell migration and decreases LPS-induced IL-6 and TNF-α production by macrophages isolated from peripheral blood mononuclear cells (PBMCs) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the histamine H1 receptor. As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the pharmacokinetics of Ebastine were not modified by renal impairment . No apparent accumulation of Ebastine and carebastine occurred, and steady-state concentrations of Ebastine and carebastine were predictable from single-dose pharmacokinetics for both healthy subjects and patients with renal impairment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, Ebastine inhibits histamine-induced and allergen-induced bronchospasm in guinea pigs . The ED50 values were 115 and 334 µg/kg, respectively .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its conversion from carebastine by the cytochrome P450 (CYP) isoform CYP3A4 . Both CYP2J2 and CYP3A play important roles in Ebastine sequential metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebastine-d5 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Ebastine, followed by the introduction of deuterium using deuterated reagents under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium labeling. The production is carried out in specialized facilities equipped to handle deuterated compounds, ensuring that the final product meets the required specifications for research purposes .
Chemical Reactions Analysis
Types of Reactions
Ebastine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to study the metabolic pathways of this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the this compound molecule to study its structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological and metabolic properties .
Scientific Research Applications
Pharmacological Research
Antihistaminic Activity
Ebastine-d5 retains the pharmacological properties of ebastine, functioning as an H1 receptor antagonist. It is effective in mitigating the symptoms associated with allergic rhinitis and urticaria by blocking the action of histamine, a key mediator in allergic responses. Clinical trials have demonstrated that ebastine is superior to other antihistamines, such as loratadine and cetirizine, in reducing allergy symptoms. For instance, a meta-analysis indicated that ebastine at doses of 10 mg and 20 mg significantly improved symptom scores compared to placebo and was more effective than loratadine 10 mg in patients with seasonal allergic rhinitis .
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been explored in various studies. It is metabolized to carebastine, its active form, which exhibits prolonged action. Research has shown that renal impairment does not significantly affect the pharmacokinetics of ebastine, indicating its safety across different patient populations . Furthermore, studies have reported no significant cardiac adverse effects associated with ebastine use, making it a well-tolerated option for long-term management of allergic conditions .
Clinical Applications
Treatment of Allergic Rhinitis and Urticaria
this compound is utilized in clinical settings for the treatment of allergic rhinitis and chronic idiopathic urticaria. In randomized controlled trials, patients receiving ebastine experienced marked improvements in nasal congestion, sneezing, and itching compared to those on placebo. The efficacy of ebastine at dosages of 10 mg and 20 mg has been confirmed through various studies, showing significant reductions in total symptom scores .
Case Studies
Numerous case studies highlight the effectiveness of ebastine in real-world settings. For instance, one study documented the successful management of chronic urticaria symptoms in a cohort of patients treated with ebastine over a period of several weeks. The results indicated a significant reduction in wheals and pruritus scores . Another case series focused on patients with seasonal allergic rhinitis showed that those treated with ebastine reported fewer allergy-related disruptions to daily activities compared to those receiving alternative antihistamines .
Research Methodologies
Clinical Trials
The efficacy and safety profiles of this compound have been assessed through various clinical trials employing rigorous methodologies. These include double-blind placebo-controlled designs that ensure the reliability of findings. Trials have typically measured outcomes such as total symptom scores and specific allergy-related metrics (e.g., nasal congestion) over defined periods .
In Vitro Studies
In vitro studies have also been conducted to explore the mechanism by which ebastine exerts its effects on inflammatory mediators. For example, research demonstrated that ebastine inhibits the release of prostaglandins and leukotrienes from immune cells upon allergen exposure, indicating its role beyond mere H1 receptor antagonism .
Mechanism of Action
Ebastine-d5, like Ebastine, exerts its effects by antagonizing the histamine H1 receptor. This action prevents histamine from binding to the receptor, thereby inhibiting the allergic response. The deuterium labeling does not alter the mechanism of action but allows for detailed tracking of the compound in biological systems. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Similar Compounds
Ebastine: The non-deuterated version of Ebastine-d5.
Loratadine: Another second-generation histamine H1 receptor antagonist.
Cetirizine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
Ebastine-d5 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature distinguishes it from other similar compounds, providing valuable insights into the behavior of Ebastine in biological systems .
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Biological Activity
Ebastine-d5 is a deuterated derivative of the second-generation antihistamine ebastine, primarily utilized in pharmacological research to enhance the understanding of the drug's metabolism, pharmacokinetics, and biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Overview of this compound
This compound is characterized by the incorporation of deuterium atoms, which alters its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This modification allows for improved tracking in biological studies and potentially prolonged therapeutic effects with reduced side effects.
This compound functions primarily as a selective antagonist of the H1 histamine receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. The compound is metabolized to carebastine, its active metabolite, which also exhibits antihistaminic activity .
Key Mechanisms:
- Histamine H1 Receptor Antagonism : Prevents histamine from binding to its receptors, thereby reducing allergic symptoms.
- Metabolic Pathways : Metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics.
Pharmacokinetics
The deuterated nature of this compound affects its pharmacokinetic profile. Studies suggest that deuterium substitution may lead to:
- Altered Absorption and Distribution : Enhanced stability may result in prolonged action and increased bioavailability.
- Reduced Metabolic Rate : Deuterated compounds often exhibit slower metabolism, potentially leading to sustained therapeutic effects.
Biological Effects
Research indicates that this compound retains the biological effects of ebastine while providing additional insights into drug behavior due to its isotopic labeling. Notably:
- Inhibition of T Cell Proliferation : Studies show that ebastine can inhibit T cell proliferation and cytokine production (IL-4 and IL-5) in isolated human T cells.
- Clinical Efficacy : Clinical trials have demonstrated significant symptom relief in patients with allergic rhinitis and chronic urticaria when treated with ebastine at doses ranging from 10 mg to 20 mg daily .
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of ebastine in treating allergic conditions:
Pharmacokinetic Studies
Research focusing on the pharmacokinetics of this compound has shown:
- Stable Isotope Labeling : The use of deuterium allows for precise tracking of drug metabolism and distribution in vivo, providing valuable data for understanding drug interactions and efficacy.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.